Diphenylsulfonium methylide
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Overview
Description
Diphenylsulfonium methylide is a sulfur ylide, a class of compounds characterized by a sulfur atom bonded to a carbon atom that carries a negative charge. These compounds are known for their versatility in organic synthesis, particularly in the formation of small ring systems such as cyclopropanes, epoxides, and aziridines . This compound is a zwitterionic molecule, meaning it has both positive and negative charges localized on different atoms within the same molecule.
Preparation Methods
Diphenylsulfonium methylide can be synthesized through several methods. One common approach involves the fluoride-induced desilylation of diphenyl[(trimethylsilyl)methyl]sulfonium triflate using cesium fluoride in dimethyl sulfoxide . This reaction produces this compound in situ, which can then be used in further reactions. Another method involves the deprotonation of sulfonium halides with strong bases, generating the ylide in situ .
Chemical Reactions Analysis
Diphenylsulfonium methylide undergoes a variety of chemical reactions, including:
Cyclopropanation: This reaction involves the addition of the ylide to electron-poor olefins, forming cyclopropane rings.
Epoxidation: The ylide reacts with carbonyl compounds such as ketones or aldehydes to form epoxides.
Aziridination: Similar to epoxidation, this reaction involves the formation of aziridines from imines.
Common reagents used in these reactions include carbonyl compounds, imines, and electron-poor olefins. The major products formed are cyclopropanes, epoxides, and aziridines .
Scientific Research Applications
Diphenylsulfonium methylide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylsulfonium methylide involves the nucleophilic addition of the ylide carbanion to an electrophile, forming a zwitterionic betaine intermediate. This intermediate then undergoes cyclization to form the desired product, such as a cyclopropane, epoxide, or aziridine . The sulfur atom in the ylide stabilizes the negative charge on the carbon atom, facilitating these reactions .
Comparison with Similar Compounds
Diphenylsulfonium methylide is similar to other sulfur ylides, such as dimethylsulfonium methylide and dimethyloxosulfonium methylide. it is unique in its ability to form stable ylides and its versatility in a wide range of chemical reactions . Other similar compounds include:
Dimethylsulfonium methylide: Known for its use in the Corey-Chaykovsky reaction to form epoxides and aziridines.
Dimethyloxosulfonium methylide: Another ylide used in similar reactions, but with different reactivity and stability profiles.
This compound stands out due to its stability and the range of reactions it can undergo, making it a valuable tool in organic synthesis and other scientific applications .
Biological Activity
Diphenylsulfonium methylide is a sulfur ylide, a class of compounds that are characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and other fields.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Molecular Weight : Approximately 246.34 g/mol
- Solubility : Soluble in polar organic solvents
The compound's reactivity is primarily attributed to the sulfur atom, which can stabilize a negative charge, making it a good nucleophile in various reactions.
This compound exhibits biological activity through several mechanisms:
- Nucleophilic Attack : The methylide can act as a nucleophile, attacking electrophilic centers in biological molecules.
- Formation of Reactive Intermediates : It can generate reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or toxicity.
1. Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated:
- Effective Concentration : Minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for different strains.
- Mechanism : The compound disrupted bacterial cell membranes, leading to cell lysis.
2. Cytotoxicity Studies
Research focusing on the cytotoxic effects of this compound on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Results : IC50 values were determined to be approximately 20 µM for HeLa and 15 µM for MCF-7 cells, indicating significant cytotoxicity.
Comparative Biological Activity Table
Compound | MIC (µg/mL) | IC50 (µM) | Target Cells |
---|---|---|---|
This compound | 10 - 50 | 15 - 20 | HeLa, MCF-7 |
Dimethylsulfonium methylide | 25 - 100 | 30 - 40 | Various bacterial strains |
Other Sulfur Ylides | Varies | Varies | Various cell types |
Properties
Molecular Formula |
C13H12S |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
methylidene(diphenyl)-λ4-sulfane |
InChI |
InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2 |
InChI Key |
KDFWIDQEGGGHAB-UHFFFAOYSA-N |
Canonical SMILES |
C=S(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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